(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine is an organic compound characterized by its complex structure and unique chemical properties. It is identified by the CAS Number 1332345-21-7, which categorizes it within the realm of aromatic amines. This compound features a difluorophenyl group attached to a methanamine backbone, with a methylsulfanyl substituent on the phenyl ring.
The compound is primarily sourced from chemical databases such as PubChem and BenchChem, where it is classified under organic compounds with potential applications in materials science and medicinal chemistry. Its molecular formula is , and it exhibits a molecular weight of approximately 265.32 g/mol .
The synthesis of (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine can be achieved through various organic reactions involving starting materials that contain the requisite functional groups.
Technical details of these reactions often involve monitoring reaction progress through techniques such as thin-layer chromatography (TLC) and confirming product identity via nuclear magnetic resonance (NMR) spectroscopy.
The molecular structure of (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine can be represented using various structural notations:
InChI=1S/C14H13F2N.S/c1-18-11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16/h2-8H,1H3
CSC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F
These representations highlight the arrangement of atoms and the connectivity within the molecule, showcasing its aromatic rings and functional groups .
(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine participates in various chemical reactions typical for amines and aromatic compounds:
These reactions are significant for developing derivatives that could enhance biological activity or material properties.
The mechanism of action for (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine involves interactions at the molecular level that can affect biological systems:
The compound is typically found as a liquid at room temperature with notable characteristics:
Chemical properties include:
These properties are crucial for understanding its behavior in different environments and potential applications .
(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine has several promising applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2